Ravidasvir hydrochloride (PPI-668)
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Overview
Description
Ravidasvir dihydrochloride is a potent antiviral compound primarily investigated for its efficacy against chronic hepatitis C virus infections. It is classified as an NS5A inhibitor, which means it targets the non-structural protein 5A of the hepatitis C virus, playing a crucial role in viral replication and assembly . Ravidasvir dihydrochloride has shown promising results in clinical trials, particularly when used in combination with other antiviral agents like sofosbuvir .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ravidasvir dihydrochloride involves multiple steps. One method includes the following steps :
- Reacting a compound of formula B4 with bis(pinacolato)diboron under the catalysis of palladium(II) chloride bis(diphenylphosphino)ferrocene dichloromethane complex to generate a compound of formula B5.
- Reacting a compound of formula C2 with B5 under the same catalyst to generate a compound of formula C3.
- Removing a protective group from the compound of formula C3 using a hydrochloric acid-ethanol solution to obtain a compound of formula C4.
- Reacting the compound of formula C4 with MOC-L-valine in the presence of HOPO to generate a compound of formula C5.
- Salifying and crystallizing the compound of formula C5 using the hydrochloric acid-ethanol solution to obtain ravidasvir dihydrochloride.
Industrial Production Methods: The industrial production of ravidasvir dihydrochloride follows similar synthetic routes but is optimized for large-scale production. The use of HOPO as a condensing agent reduces the generation of isomer by-products, and a recrystallization purification method is employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ravidasvir dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Condensation Reactions: Used in the synthesis process to form larger molecules from smaller ones.
Common Reagents and Conditions:
Palladium(II) chloride bis(diphenylphosphino)ferrocene dichloromethane complex: Used as a catalyst in the synthesis.
Hydrochloric acid-ethanol solution: Used for deprotection and crystallization steps.
Major Products: The primary product of these reactions is ravidasvir dihydrochloride, with high purity achieved through recrystallization .
Scientific Research Applications
Ravidasvir dihydrochloride has several scientific research applications:
Medicine: It is primarily used in the treatment of chronic hepatitis C virus infections.
Pharmacokinetics Studies: Research on the pharmacokinetics of ravidasvir dihydrochloride helps understand its absorption, distribution, metabolism, and excretion in the body.
Drug Development: It serves as a model compound for developing new antiviral agents targeting the hepatitis C virus.
Mechanism of Action
Ravidasvir dihydrochloride exerts its antiviral effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. This protein is essential for viral replication and assembly. By binding to NS5A, ravidasvir dihydrochloride disrupts these processes, leading to a reduction in viral load . The combination with sofosbuvir, which inhibits the NS5B polymerase, results in a synergistic effect, further enhancing the antiviral activity .
Comparison with Similar Compounds
Daclatasvir: Another NS5A inhibitor used in the treatment of hepatitis C.
Ledipasvir: Also an NS5A inhibitor with a similar mechanism of action.
Comparison: Ravidasvir dihydrochloride is unique due to its high efficacy in combination therapies and its potential for lower production costs, making it more accessible in low-and-middle-income countries . Unlike some other NS5A inhibitors, ravidasvir dihydrochloride has shown a high cure rate even in hard-to-treat cases .
Properties
Molecular Formula |
C42H52Cl2N8O6 |
---|---|
Molecular Weight |
835.8 g/mol |
IUPAC Name |
methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H |
InChI Key |
JYLMWUZJMRNMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Origin of Product |
United States |
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